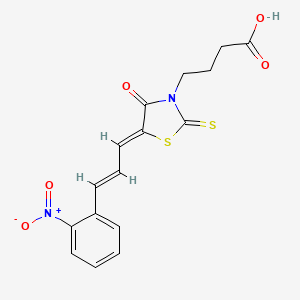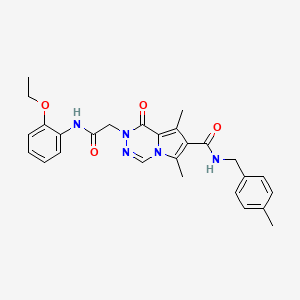![molecular formula C22H20BrN7O B2498111 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone CAS No. 920347-75-7](/img/structure/B2498111.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors to obtain complex molecules with desired functional groups. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a compound with a somewhat similar structural framework, employs reactions like hydrazinolysis followed by reaction with carbon disulfide in a water/pyridine mixture, demonstrating the complexity involved in constructing such molecules (Hwang, Tu, Wang, & Lee, 2006).
Molecular Structure Analysis
Molecular structure analysis of these compounds, determined through techniques like X-ray crystallography, reveals intricate details about their three-dimensional configuration, intermolecular hydrogen bonding, and π-π stacking interactions, which are crucial for understanding their chemical behavior and potential interactions with biological targets. The aforementioned 6-amino-3-benzylmercapto compound crystallizes in the monoclinic space group, with extensive hydrogen bonding contributing to its stability (Hwang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds with triazolo and pyrimidinyl groups often include nucleophilic substitution, cyclization, and condensation reactions, highlighting their chemical reactivity. The diverse chemical properties of these molecules, such as reactivity towards nucleophiles and electrophiles, are influenced by the presence of these heterocyclic systems. For example, synthesis routes for related compounds involve reactions that highlight the versatility and reactivity of these molecular frameworks (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. For instance, the detailed crystallographic analysis provides insights into the density, molecular packing, and crystal system, which are essential for understanding the material aspects of these compounds (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and potential for further functionalization, are key areas of interest. Studies on related compounds demonstrate a wide range of chemical behaviors, from stability under physiological conditions to reactivity towards further synthetic modifications, illustrating the chemical versatility of these molecules (Ammirati et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Antagonistic Activity on Serotonin Receptors
Compounds with structures similar to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone have been explored for their activity as antagonists of serotonin (5-HT2) receptors. A study by Watanabe et al. (1992) synthesized derivatives with related structures and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Notably, these compounds showed significant 5-HT2 antagonist activity, with some having greater potency than known antagonists like ritanserin (Watanabe et al., 1992).
2. Synthesis of Pyrazolo and Pyrimidine Derivatives
The synthesis of novel pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, which include compounds similar to the queried chemical, was reported by Abdelhamid et al. (2012). These compounds were synthesized from various reagents, highlighting the diverse chemical applications and potential biological activities of such structures (Abdelhamid et al., 2012).
3. Antimicrobial Activities of Triazole Derivatives
In research by Bektaş et al. (2007), novel triazole derivatives, which share structural similarities with the queried compound, were synthesized and evaluated for antimicrobial activities. Some of these compounds displayed good to moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).
4. Antihypertensive Potential
A study by Bayomi et al. (1999) on 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the queried compound, showed that these compounds possess potential antihypertensive activities. This indicates the possible application of similar structures in the development of antihypertensive drugs (Bayomi et al., 1999).
5. Novel Transformations in Thienopyrimidine Synthesis
Research on transformations of amino and carbonyl/nitrile groups in thiophenes, including the synthesis of thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, was conducted by Pokhodylo et al. (2010). This study contributes to the understanding of complex chemical transformations relevant to the synthesis of compounds like this compound (Pokhodylo et al., 2010).
Wirkmechanismus
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors due to their structural similarity with dna bases such as adenine and guanine .
Mode of Action
It’s worth noting that triazole derivatives are known for their versatile biological activities .
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological activities .
Pharmacokinetics
Triazole compounds are generally known for their good safety profile and excellent therapeutic index .
Result of Action
One study revealed that a similar compound could induce apoptosis of cells probably through the mitochondrial pathway .
Action Environment
It’s known that the effectiveness of triazole compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Eigenschaften
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXQWLZAUUFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

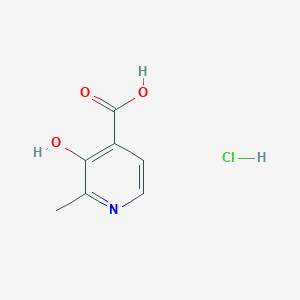
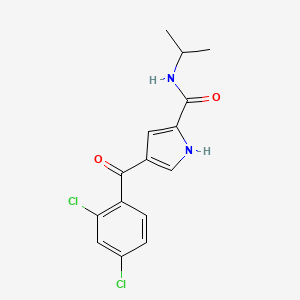
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
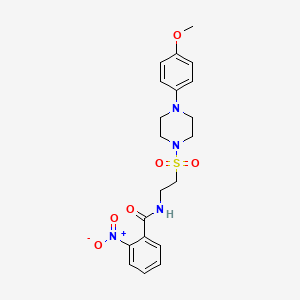
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
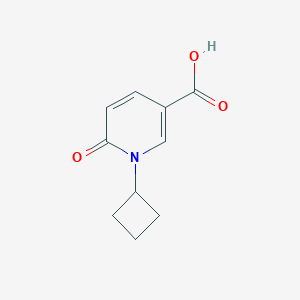
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
